Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-13-11-18(22-14(2)21-13)27-15-7-6-10-23(12-15)19(24)16-8-4-5-9-17(16)20(25)26-3/h4-5,8-9,11,15H,6-7,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQZISBBQYYJCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the dimethylpyrimidinyl group through nucleophilic substitution reactions. The final step involves esterification to form the benzoate ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters can enhance the reproducibility and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds .
Scientific Research Applications
Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Several methyl benzoate derivatives share structural similarities with the target compound, differing primarily in substituents and linkage types:
Key Observations :
- Substituent Diversity : The target compound’s piperidine-pyrimidinyl ether substituent distinguishes it from analogues with allyloxy (e.g., Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate) or pyridinyloxy groups (e.g., haloxyfop-methyl). The dimethylpyrimidinyl group may enhance π-π stacking interactions in biological targets compared to methoxy or chloro-substituted heterocycles .
Physicochemical and Functional Properties
- Electronic Effects : The electron-donating methyl groups on the pyrimidine ring in the target compound may alter electronic density compared to electron-withdrawing substituents (e.g., chlorine in haloxyfop-methyl), influencing reactivity and binding affinity .
- Metabolic Stability: Piperidine rings are prone to oxidative metabolism, whereas allyloxy or pyrimidinyl ethers (e.g., pyriminobac-methyl) may undergo hydrolytic cleavage, suggesting differences in environmental persistence or pharmacokinetics .
Biological Activity
Methyl 2-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)benzoate, identified by its CAS number 2034431-39-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₂₂N₄O₃
- Molecular Weight : 342.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the piperidine and pyrimidine moieties suggests potential interactions with neurotransmitter receptors and enzymes involved in various metabolic pathways.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that piperidine derivatives can inhibit viral entry into cells, particularly in the context of Ebola virus infections. The mechanism involves blocking the interaction between viral glycoproteins and host cell receptors .
Antimicrobial Properties
In vitro evaluations have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. The structure-function relationship highlights the importance of the pyrimidine and piperidine components in enhancing antimicrobial efficacy .
Case Studies and Research Findings
- Ebola Virus Inhibition :
- Antimicrobial Efficacy :
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
